alpha-Myrcene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1686-30-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3 |
InChI Key |
VYBREYKSZAROCT-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCC(=C)C=C |
Canonical SMILES |
CC(=C)CCCC(=C)C=C |
Synonyms |
2-methyl-6-methylene-1,7-octadiene alpha-myrcene beta-myrcene |
Origin of Product |
United States |
Comparison with Similar Compounds
Beta-Myrcene
Structural Differences
Beta-Myrcene (CAS 123-35-3) is an isomer of alpha-Myrcene, differing in the position of the double bonds. While this compound has a 1,6-diene structure, beta-Myrcene’s configuration varies, though specific structural details are less documented .
Abundance and Biological Activity
Contradictory evidence exists regarding their prevalence: beta-Myrcene is reported as more abundant in some plant species , whereas this compound dominates in mangoes and cannabis . Both isomers share similar applications in fragrances and flavors but differ in therapeutic contexts. Beta-Myrcene lacks mutagenicity in Ames tests, a trait shared with this compound .
Limonene
Chemical Profile Limonene (C₁₀H₁₆) is a cyclic monoterpene with two isomers: D-limonene (citrusy) and L-limonene (piney). It is a major component of citrus oils, constituting up to 94.7% in cold-pressed extracts .
Functional Comparison
- Aroma and Uses: Limonene has a sharp citrus scent, contrasting with this compound’s earthy notes. Both are used in food and cosmetics, but limonene excels in industrial applications, such as biodegradable solvents .
- Biological Effects : Limonene inhibits CYP2B6 enzymes, similar to this compound, but shows stronger chemopreventive activity against cancers .
Ocimene
Isomerism and Volatility Ocimene exists as alpha-ocimene (cis) and beta-ocimene (trans), both acyclic monoterpenes. Beta-ocimene is more volatile and commonly emitted by plants as a defense compound .
Contrast with this compound
- Aroma : Ocimene has a sweet, herbal scent, unlike this compound’s muskiness.
- Applications: Both are flavor additives, but ocimene is prioritized in perfumery for its floral notes .
Comparison with Functionally Similar Compounds
Alpha-Pinene and Beta-Pinene
Structural and Functional Traits These bicyclic monoterpenes are key constituents of pine resin. Alpha-pinene has a fresh pine aroma, while beta-pinene is more earthy .
Therapeutic Contrast
Beta-Caryophyllene
Unique Pharmacological Role A sesquiterpene, beta-Caryophyllene binds selectively to CB2 receptors in the endocannabinoid system, a mechanism absent in this compound . It contributes to the spiciness of black pepper and cannabis, offering analgesic and anti-anxiety benefits .
CYP2B6 Enzyme Inhibition
This compound and other acyclic monoterpenes (e.g., limonene) inhibit CYP2B6, affecting drug metabolism. This interaction may alter the efficacy of antidepressants, antimalarials, and chemotherapeutics .
Q & A
Q. How can researchers ensure reproducibility in α-Myrcene studies across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., ISO guidelines) for synthesis, storage, and analysis. Share raw data and code via repositories like Zenodo. Use interlaboratory comparisons and Bland-Altman plots to assess variability .
Methodological Considerations
- Data Analysis : Use Shapiro-Wilk tests for normality checks before applying parametric tests (ANOVA, t-tests). For non-normal data, employ Mann-Whitney U or Kruskal-Wallis tests .
- Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Use α-Myrcene samples compliant with ICH guidelines for impurities .
- Literature Review : Search PubMed, Web of Science, and SciFinder with Boolean terms (e.g., "α-Myrcene AND (anti-inflammatory OR pharmacokinetics)") to avoid selection bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
